2-(2,4-Dinitrophenylthio)ethanol
Description
Properties
CAS No. |
18595-35-2 |
|---|---|
Molecular Formula |
C8H8N2O5S |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanylethanol |
InChI |
InChI=1S/C8H8N2O5S/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 |
InChI Key |
GMOQLVDVIQDFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Functional Group Analysis
The 2,4-dinitrophenylthio group distinguishes this compound from analogs through its electronic and steric properties. Below is a comparative analysis with key structural analogs:
Table 1: Comparative Properties of 2-(2,4-Dinitrophenylthio)ethanol and Analogs
Polymer Chemistry
- This compound: Used to synthesize thiol-terminated polyesters with 89% yield, enabling precise control over polymer end-group functionality . Its thioether group is deprotected under mild conditions (e.g., 2-mercaptoethanol and triethylamine) .
- Benzothiazole Derivative () : The benzothiazole ring enhances thermal stability, making it suitable for rubber accelerators but less versatile in aqueous polymer reactions.
Biochemical Probes
- The 2,4-dinitrophenylthio group in ruthenium complexes (e.g., Ru(bpy)₂(DNS-bpy)₂) acts as a thiol-responsive quencher. Upon reaction with biothiols (e.g., glutathione), emission intensity increases 80-fold due to SNAr-mediated release .
- In contrast, 2-(4-nitrophenylthio)ethanol () lacks the dual electrophilic sites, reducing its utility in stimuli-responsive systems.
Stability and Side Reactions
Research Findings and Data
Limitations in DNA Chemistry
- Attempts to use this compound for O⁶-alkylguanine synthesis resulted in viscous solutions and unintended guanine products post-deprotection .
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